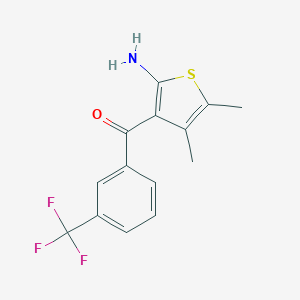

(2-Amino-4,5-dimethylthiophen-3-yl)(3-(trifluoromethyl)phenyl)methanone

概要

説明

準備方法

PD 81723の合成には、チエニル成分とフェニル成分を調製し、続いてそれらをカップリングすることが含まれます。合成経路には、一般的に以下の手順が含まれます。

チエニル成分の調製: チエニル成分は、2-アミノ-3-アロイル-4,5-ジアルキルチオフェンを穏やかな条件下でジメチルスルホキシド(DMSO)を用いて位置選択的に酸化することにより合成されます.

フェニル成分の調製: フェニル成分は、トリフルオロメチル基をフェニル環に導入することにより調製されます。

化学反応の分析

PD 81723は、以下を含むいくつかのタイプの化学反応を受けます。

酸化: チエニル成分は、DMSOを用いて位置選択的に酸化できます.

置換: フェニル環上のトリフルオロメチル基は、特定の条件下で置換反応を受ける可能性があります。

これらの反応に使用される一般的な試薬には、酸化用のDMSOと、置換反応用のさまざまな触媒が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

PD 81723は、以下を含むいくつかの科学研究への応用があります。

化学: これは、アデノシンA1受容体のアロステリック調節を研究するためのツールとして使用されます.

生物学: PD 81723は、ゼブラフィッシュにおける生体内血管新生阻害剤として、およびヒト臍帯静脈内皮細胞における生体外で検証されています.

医学: この化合物は、虚血前処理など、アデノシンA1受容体の調節が有益な状態において、潜在的な治療的用途があります.

産業: PD 81723は、アデノシンA1受容体を標的とする新薬の開発に使用されます。

科学的研究の応用

Molecular Electronics

Application Summary:

The compound exhibits promising electronic properties that can be utilized in optoelectronic devices. Its ability to function as an optical molecular switch makes it a candidate for future electronic applications.

Research Methods:

- Cyclic Voltammetry: Used to evaluate the compound’s electronic transport properties.

- Spectroelectrochemistry: Employed to analyze the optical characteristics and conductivity.

Results:

Initial studies have reported:

- Conductivity: High levels of conductivity suggest its potential use in electronic circuits.

- HOMO-LUMO Gap: Analysis indicates a suitable energy gap for optoelectronic applications.

- On-Off Ratio: Demonstrated significant on-off ratios, indicating effectiveness as a molecular switch.

Energy Storage

Application Summary:

The redox properties of (2-Amino-4,5-dimethylthiophen-3-yl)(3-(trifluoromethyl)phenyl)methanone make it a candidate for use in battery technology and supercapacitors.

Research Methods:

- Electrochemical Assays: Conducted to measure charge/discharge rates and specific capacitance.

Results:

Findings suggest:

- Specific Capacitance: The compound demonstrates a high specific capacitance, making it suitable for energy storage applications.

- Cycle Stability: Preliminary tests indicate good cycle stability, crucial for long-term application in energy devices .

Medicinal Chemistry

Biological Activity:

The compound's structure allows for diverse interactions within biological systems, making it a subject of interest in drug development.

Potential Therapeutic Effects:

Preliminary studies indicate that compounds with similar structures exhibit various biological activities:

- Antimicrobial Properties: Compounds containing thiophene rings have shown effectiveness against several bacterial strains.

- Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects on cancer cells through apoptosis induction mechanisms.

- Anti-inflammatory Effects: The amino group may contribute to anti-inflammatory properties by modulating cytokine production .

Data Tables

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Induces apoptosis in cancer cells |

| Anti-inflammatory | Modulates cytokine production |

Case Study 1: Molecular Switches

A study investigating the electronic properties of similar compounds revealed that modifications to the thiophene ring can enhance switching capabilities. These findings suggest that this compound could be optimized further for electronic applications.

Case Study 2: Energy Storage Devices

Research conducted on thiophene-based compounds for supercapacitors showed promising results in terms of charge retention and stability. The unique structure of this compound may lead to improved performance metrics compared to traditional materials used in energy storage devices.

作用機序

PD 81723は、アデノシンA1受容体におけるアロステリックポテンシェーターとして作用します。 これは、受容体に対するアゴニストの親和性を高め、受容体からの解離の半減期を延長します . この化合物は、チャイニーズハムスター卵巣細胞で発現されるアデノシンA1受容体における基礎的およびフォルスコリン刺激によるアデニル酸シクラーゼ活性を阻害します . この阻害は、おそらく構成的受容体活性の直接的な増強またはアデニル酸シクラーゼの直接的な阻害によるものです .

類似の化合物との比較

PD 81723は、アデノシンA1受容体におけるアロステリックポテンシェーターとして作用する能力において独自です。類似の化合物には以下が含まれます。

PD 81,723: アデノシンA1受容体における別のアロステリックポテンシェーターで、同様の特性を持っています.

2-アミノ-3-ベンゾイルチオフェン: アデノシンA1受容体への結合を強化する化合物.

PD 81723は、その特定の分子構造と、基礎的およびフォルスコリン刺激によるアデニル酸シクラーゼ活性を阻害する能力のために際立っています .

類似化合物との比較

PD 81723 is unique in its ability to act as an allosteric potentiator at the adenosine A1 receptor. Similar compounds include:

PD 81,723: Another allosteric potentiator at the adenosine A1 receptor with similar properties.

2-Amino-3-benzoylthiophenes: Compounds that enhance adenosine A1 receptor binding.

PD 81723 stands out due to its specific molecular structure and its ability to inhibit basal and forskolin-stimulated adenylyl cyclase activity .

生物活性

The compound (2-Amino-4,5-dimethylthiophen-3-yl)(3-(trifluoromethyl)phenyl)methanone (CAS Number: 132861-87-1) is a synthetic organic molecule characterized by its unique structural features, including a thiophene ring, an amino group, and a trifluoromethyl-substituted phenyl group. This specific arrangement enhances its potential interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of the compound is , and its IUPAC name is (2-amino-4,5-dimethyl-3-thienyl)(3-(trifluoromethyl)phenyl)methanone. The presence of the trifluoromethyl group is notable for increasing lipophilicity and metabolic stability, which are critical for drug development.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar thiophene structures exhibit antimicrobial properties. Compounds containing thiophene rings have shown effectiveness against various bacterial strains, indicating potential for This compound to act as an antimicrobial agent. However, specific studies on this compound's antimicrobial efficacy are yet to be conducted.

Anticancer Potential

Research on related compounds indicates that derivatives of thiophene can induce cytotoxic effects on cancer cells through mechanisms such as apoptosis. The amino group present in this compound may contribute to its anticancer properties by modulating cellular pathways involved in cell survival and death. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth in various cancer cell lines.

| Compound | Cancer Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| TSC-H | K562 | Apoptosis induction | 10 |

| TSC-F | MDA-MB-231 | Cell invasion inhibition | 5 |

Anti-inflammatory Properties

The presence of the amino group may also endow this compound with anti-inflammatory properties. Similar compounds have been noted for their ability to modulate cytokine production, which is crucial in inflammatory responses. Further investigations are needed to confirm these effects specifically for this compound.

Although specific mechanisms for This compound have not been fully elucidated, it is hypothesized that its biological activity could involve:

- Enzyme Inhibition: Similar compounds have been studied for their ability to inhibit key enzymes involved in disease pathways.

- Receptor Modulation: The compound may interact with various receptors, potentially influencing signaling pathways relevant to cancer and inflammation.

- Cellular Uptake: Enhanced lipophilicity due to the trifluoromethyl group may facilitate better cellular uptake and bioavailability.

特性

IUPAC Name |

(2-amino-4,5-dimethylthiophen-3-yl)-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NOS/c1-7-8(2)20-13(18)11(7)12(19)9-4-3-5-10(6-9)14(15,16)17/h3-6H,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDKAWKYGCUOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)C2=CC(=CC=C2)C(F)(F)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157821 | |

| Record name | PD 81723 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132861-87-1 | |

| Record name | PD 81723 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132861871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 81723 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。